![molecular formula C13H15N3O2 B7516604 N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide](/img/structure/B7516604.png)
N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide, also known as DMPB, is a chemical compound with potential applications in scientific research. It is a pyrazole-based compound that has been synthesized and studied for its mechanism of action and physiological effects.
Mechanism of Action
N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide binds to the GPR40 receptor and activates the intracellular signaling pathway through the Gq protein. This leads to an increase in intracellular calcium levels and the release of insulin from pancreatic beta cells. N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide has also been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide has been shown to increase insulin secretion in vitro and in vivo, indicating its potential as a therapeutic agent for type 2 diabetes. It may also have anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines in macrophages. Additionally, N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide may have neuroprotective effects, as it has been shown to reduce neuronal cell death in a model of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide in lab experiments is its high selectivity for the GPR40 receptor, which allows for specific modulation of this signaling pathway. However, one limitation is the lack of in vivo studies on the long-term effects of N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide, as well as its potential toxicity.
Future Directions
1. Further studies on the pharmacokinetics and toxicity of N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide in vivo.
2. Investigation of the effects of N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide on other GPCRs and their signaling pathways.
3. Development of N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide derivatives with improved selectivity and efficacy.
4. Exploration of the potential therapeutic applications of N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide in other diseases, such as cancer and neurodegenerative disorders.
5. Investigation of the role of N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide in glucose homeostasis and insulin resistance.
Synthesis Methods
The synthesis of N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with 2,5-dimethylpyrazole in the presence of a coupling agent such as EDCI or DCC. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide has been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs). It has been shown to selectively bind to the GPR40 receptor, which is involved in glucose homeostasis and insulin secretion. N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide may also have applications in the study of other GPCRs and their signaling pathways.
properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-8-12(16(2)15-9)14-13(17)10-6-4-5-7-11(10)18-3/h4-8H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMKHDMMUDSKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-2-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.